4-Farnesyl-1-formylpiperazine
Description
Overview of Piperazine (B1678402) Heterocycles in Chemical Research
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone in medicinal chemistry. tandfonline.comnih.gov It is classified as a "privileged structure" because it is frequently found in biologically active compounds, including numerous blockbuster drugs. medchemexpress.com The structure of the piperazine ring is versatile, allowing for easy modification at its two nitrogen positions, which enables the fine-tuning of pharmacological activity. tandfonline.com
Key properties that make piperazine a favored scaffold in drug design include its relative structural rigidity and the presence of hydrogen bond donors and acceptors, which can improve target affinity and specificity. tandfonline.com These characteristics often lead to enhanced aqueous solubility and favorable ADME (absorption, distribution, metabolism, and excretion) properties of the final compound. tandfonline.comresearchgate.net Piperazine derivatives have been developed for a vast range of diseases, acting as anticancer, antidepressant, anti-inflammatory, and antimicrobial agents. tandfonline.comnih.govacs.org The synthesis of piperazine-containing compounds is well-established, with numerous protocols available for creating diverse libraries of derivatives for biological screening. tandfonline.com
Significance of Farnesyl Groups in Biological Systems
The farnesyl group is a 15-carbon isoprenoid lipid that plays a critical role in a vital post-translational modification process known as farnesylation. tandfonline.comacs.org This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches the farnesyl group from farnesyl diphosphate (B83284) (FPP) to a cysteine residue within a specific C-terminal amino acid sequence (the CaaX box) of a target protein. tandfonline.comacs.org
Farnesylation is essential for the proper function and localization of numerous proteins. tandfonline.comacs.org The hydrophobic nature of the farnesyl group acts as a lipid anchor, facilitating the attachment of proteins to cellular membranes, particularly the plasma membrane. tandfonline.comacs.org This membrane association is crucial for the function of many signaling proteins, most notably members of the Ras superfamily of small GTPases. acs.org Ras proteins are molecular switches that regulate key cellular processes, including cell cycle progression, proliferation, and differentiation. tandfonline.comacs.org Aberrant Ras signaling is implicated in the development of numerous human cancers, making the enzymes and pathways associated with its function, like farnesylation, attractive targets for therapeutic intervention. researchgate.nettandfonline.com Consequently, inhibitors of farnesyltransferase (FTIs) have been extensively investigated as potential anti-cancer agents. tandfonline.comacs.org
Conceptual Framework for Investigating 4-Farnesyl-1-formylpiperazine
The chemical structure of this compound (C₂₀H₃₄N₂O) combines the biologically significant farnesyl moiety with the pharmacologically privileged piperazine scaffold. chemsrc.com This unique conjugation provides a clear conceptual framework for its scientific investigation, primarily as a potential inhibitor of the enzyme farnesyltransferase.
The core hypothesis is that the farnesyl portion of the molecule can act as a mimic of the natural farnesyl diphosphate substrate, allowing it to bind to the active site of FTase. The piperazine ring, substituted with a formyl group, serves as a non-peptidic scaffold, replacing the CaaX peptide portion of the natural protein substrate. The development of non-peptidic FTase inhibitors containing a piperazine template has been a successful strategy, leading to compounds with potent activity. tandfonline.com
Research into similar structures provides a strong basis for this framework. Numerous studies have described the synthesis and evaluation of piperazine-containing compounds as potent FTase inhibitors. These molecules are designed to block the farnesylation of proteins like Ras, thereby interfering with their signaling functions. nih.govnih.gov The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against the FTase enzyme.
To illustrate the potential of this class of compounds, the table below presents data from research on various piperazine and piperazine-like derivatives designed as FTase inhibitors.
| Compound Class/Example | Target | IC₅₀ (nM) | Reference |
| Piperazine based non-peptide thiol (Compound 6) | FTase | 1 | tandfonline.com |
| Piperazinone FTI (L-778,123) | FTase | 2 | tandfonline.com |
| Macrocyclic FTI (Compound 9) | FTase | 0.2 | tandfonline.com |
| 4-amino-phenyl piperazine derivatives | FTase | Low nanomolar | nih.gov |
| Tricyclic piperidine (B6355638) FPT inhibitor (Compound 38) | FPT | Potent | acs.org |
This table is for illustrative purposes, showing the potency of related compound classes. FPT and FTase refer to the same enzyme, farnesyl-protein transferase.
The investigation into this compound would logically proceed in several stages:
Chemical Synthesis: Development of a robust synthetic route to produce the compound. This could potentially involve the direct alkylation of 1-formylpiperazine (B147443) with a farnesyl halide. prepchem.comd-nb.info The use of 1-formylpiperazine is a known strategy in organic synthesis, sometimes acting as a protected version of piperazine that can be de-formylated in a subsequent step. google.com
Biochemical Assays: In vitro testing of the synthesized compound against purified farnesyltransferase to determine its inhibitory potency (IC₅₀ value).
Cell-Based Assays: Evaluation of the compound's ability to inhibit protein farnesylation within cancer cell lines and to assess its effect on cell proliferation and survival.
By combining a known membrane-targeting lipid with a versatile drug scaffold, this compound stands as an intriguing candidate for discovery programs aimed at modulating the critical farnesylation pathway.
Structure
3D Structure
Properties
CAS No. |
50419-23-3 |
|---|---|
Molecular Formula |
C20H34N2O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H34N2O/c1-18(2)7-5-8-19(3)9-6-10-20(4)11-12-21-13-15-22(17-23)16-14-21/h7,9,11,17H,5-6,8,10,12-16H2,1-4H3/b19-9+,20-11+ |
InChI Key |
GALUSNJMTJRBLT-VQCWNDBCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)C=O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)C=O)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of 4 Farnesyl 1 Formylpiperazine
Strategic Syntheses of 4-Farnesyl-1-formylpiperazine
The creation of this compound involves the strategic attachment of the lipophilic farnesyl tail to the polar 1-formylpiperazine (B147443) headpiece. The choice of synthetic strategy is crucial for an efficient and high-yielding process.
Approaches to the Farnesyl Moiety Attachment
The introduction of the farnesyl group, a C15 isoprenoid chain, onto the piperazine (B1678402) nitrogen is a key transformation. Several methods can be employed for this purpose, primarily involving the reaction of a farnesyl electrophile with the nucleophilic nitrogen of the piperazine derivative.
One common approach is the N-alkylation of a piperazine derivative with a farnesyl halide, such as farnesyl bromide. This reaction is a nucleophilic substitution where the secondary amine of the piperazine attacks the carbon bearing the leaving group (bromide) on the farnesyl chain. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent is critical and can influence the reaction rate. researchgate.net
Another potential method is reductive amination . This two-step, one-pot process would involve the reaction of farnesal (B56415) (the aldehyde form of farnesol) with a piperazine derivative to form an intermediate iminium ion, which is then reduced in situ to the desired N-farnesylpiperazine. This method is advantageous as it avoids the preparation of potentially unstable farnesyl halides.
Preparation and Functionalization of the 1-Formylpiperazine Core
The most direct method for the preparation of 1-formylpiperazine is the N-formylation of piperazine . This can be achieved using various formylating agents. A common and cost-effective reagent is formic acid. The reaction involves heating piperazine with formic acid, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. nih.govscispace.com The reaction can also be performed under solvent-free conditions. nih.gov Other formylating agents include ethyl formate (B1220265) and a combination of carbon dioxide and a reducing agent like sodium borohydride. researchgate.netresearchgate.net
The kinetics of N-formylation of amines, including piperazine, have been studied to understand the reaction mechanism and optimize conditions. The reaction with formic acid is generally considered to proceed via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon of formic acid, leading to a tetrahedral intermediate which then collapses to the formamide (B127407) product with the elimination of a water molecule. researchgate.net
Studies have shown that the reaction rate can be influenced by catalysts. For instance, iodine has been used as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the in-situ generation of hydrogen iodide (HI), which protonates the formic acid, making it a more reactive electrophile. The amine then attacks the activated formic acid to yield the formylated product. organic-chemistry.org The presence of a base can also influence the reaction, particularly when using formylating agents other than formic acid. nih.gov
The table below summarizes kinetic data for the formylation of a secondary amine, which provides insight into the reaction dynamics.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Toluene | Reflux | 4-9 | 94-98 |
| Iodine (5 mol%) | None | 70 | 1-3 | 92-94 |
| ZnO | None | 70 | 0.17-12 | 85-95 |
This data is representative for the formylation of secondary amines and illustrates the effect of different catalytic systems. nih.govorganic-chemistry.org
The derivatization of the 1-formylpiperazine core, specifically the attachment of the farnesyl group, is highly dependent on the reaction conditions. Key parameters include the choice of base, solvent, and temperature.
For the N-alkylation with farnesyl bromide, a non-nucleophilic organic base such as triethylamine (B128534) or diisopropylethylamine is often used to scavenge the HBr produced. The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed as they can solvate the transition state and promote the SN2 reaction. The reaction temperature is also a critical factor that needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.
Convergent and Linear Synthetic Route Elucidation
Two primary synthetic strategies can be envisioned for the synthesis of this compound: a linear route and a convergent route.
In a linear synthesis , the piperazine core is first functionalized with the farnesyl group, followed by the formylation of the second nitrogen atom. This approach involves the initial reaction of piperazine with farnesyl bromide to yield 1-farnesylpiperazine. Subsequently, the secondary amine of 1-farnesylpiperazine is formylated using a suitable formylating agent like formic acid. A key challenge in this route is the potential for di-farnesylation of piperazine in the first step, which would require careful control of stoichiometry and reaction conditions.
The following table provides a comparative overview of the two synthetic routes.
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Stepwise functionalization of the piperazine core. | Independent synthesis of key fragments followed by coupling. |
| Key Steps | 1. Farnesylation of piperazine. 2. Formylation of 1-farnesylpiperazine. | 1. Synthesis of 1-formylpiperazine. 2. Preparation of a farnesyl electrophile. 3. Coupling of the two fragments. |
| Potential Advantages | Fewer overall transformations might be perceived. | Higher overall yield, easier purification of intermediates, flexibility in analog synthesis. researchgate.netmdpi.com |
| Potential Challenges | Control of selectivity in the initial farnesylation step to avoid di-substitution. | May involve more individual steps in total. |
Advanced Chemical Transformations and Analog Synthesis
The this compound scaffold can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies. These transformations can target either the farnesyl moiety or the formylpiperazine core.
Modifications of the Farnesyl Moiety: The double bonds within the farnesyl chain offer opportunities for various chemical transformations. For instance, selective epoxidation, dihydroxylation, or hydrogenation of one or more double bonds could be performed to explore the impact of conformational rigidity and polarity on biological activity. Additionally, the terminal isopropenyl group could be a site for further functionalization.
Analog Synthesis: The synthesis of analogs can be readily achieved by employing different starting materials in the established synthetic routes. For example, by using different isoprenoid halides (e.g., geranylgeranyl bromide) in the N-alkylation step, analogs with varying lipophilic tail lengths can be prepared. Similarly, variations in the piperazine core, such as introducing substituents on the piperazine ring itself, can lead to a diverse set of compounds. The synthesis of various piperazine derivatives with different N-substituents has been widely reported, providing a basis for the creation of a broad range of analogs. researchgate.netresearchgate.netmdpi.com
Functionalization Strategies at the Piperazine Nitrogen Atoms
The piperazine moiety of this compound possesses two nitrogen atoms with distinct chemical environments. The N-1 nitrogen is part of a formamide group, rendering it significantly less nucleophilic. In contrast, the N-4 nitrogen, attached to the farnesyl group, is a secondary amine and thus represents the primary site for further functionalization.
Strategies for derivatization at this position typically involve standard reactions for secondary amines, such as N-alkylation, N-arylation, and acylation. The choice of reaction conditions is critical to ensure selective modification without affecting the formyl group or the double bonds of the farnesyl chain.
N-Alkylation and N-Arylation:
The secondary amine at the N-4 position can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes and a reducing agent. nih.govresearchgate.net For instance, reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like potassium carbonate can yield the corresponding N-benzyl derivative. Similarly, reductive amination with a substituted benzaldehyde (B42025) and a reducing agent such as sodium triacetoxyborohydride (B8407120) provides access to a range of N-arylmethyl derivatives. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for the synthesis of N-aryl derivatives. mdpi.com This approach allows for the introduction of a wide variety of substituted aryl groups, significantly expanding the chemical diversity of the resulting analogues.
| Reaction Type | Reagents and Conditions | Product Class | Potential Diversity |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br), K2CO3, Acetonitrile, reflux | N-Alkyl-4-farnesyl-1-formylpiperazinium salt | Varied alkyl chains (methyl, ethyl, benzyl, etc.) |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)3, Dichloromethane | N-Alkyl-4-farnesyl-1-formylpiperazine | Wide range of substituted alkyl and arylmethyl groups |
| Buchwald-Hartwig Amination | Aryl halide (Ar-X), Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl-4-farnesyl-1-formylpiperazine | Diverse substituted and unsubstituted aryl and heteroaryl groups |
| Acylation | Acyl chloride (R-COCl) or anhydride, Triethylamine | N-Acyl-4-farnesyl-1-formylpiperazine | Introduction of various amide functionalities |
Modifications of the Farnesyl Isoprenoid Chain
The farnesyl group, with its three double bonds, presents multiple opportunities for chemical modification. The terminal double bond is the most sterically accessible and electronically rich, making it the most reactive towards electrophilic addition reactions.
Epoxidation and Dihydroxylation:
Selective epoxidation of the terminal double bond of the farnesyl chain can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orglibretexts.org This reaction proceeds under mild conditions and provides the corresponding epoxide, which can serve as a versatile intermediate for further transformations, such as ring-opening with various nucleophiles.
Furthermore, dihydroxylation of the terminal double bond can be accomplished to yield the corresponding vicinal diol. organic-chemistry.org This can be achieved using reagents such as osmium tetroxide in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or through the use of potassium permanganate (B83412) under controlled conditions. These diol derivatives introduce increased polarity and hydrogen bonding capabilities.
| Modification | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |
|---|---|---|---|
| Terminal Epoxidation | m-CPBA, Dichloromethane, 0 °C to room temp. | Epoxide | Ring-opening with nucleophiles (e.g., amines, alcohols, thiols) |
| Terminal Dihydroxylation | OsO4 (cat.), NMO, Acetone/Water | Vicinal Diol | Esterification, etherification, formation of cyclic acetals |
| Oxidative Cleavage | O3, then Me2S or Zn/H2O | Aldehyde/Ketone | Further oxidation to carboxylic acid, reductive amination, Wittig reaction |
Development of Stereoselective Synthetic Pathways for Analogues
The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. The development of stereoselective synthetic pathways allows for the preparation of enantiomerically pure or enriched compounds.
Chiral Pool Synthesis:
One approach involves the use of enantiomerically pure starting materials derived from the chiral pool. For instance, chiral amino acids can be used to construct a substituted piperazine ring with a defined stereochemistry. rsc.org This chiral piperazine core can then be elaborated through the introduction of the farnesyl and formyl groups to yield the desired stereoisomer.
Asymmetric Synthesis using Chiral Auxiliaries:
Another strategy employs a chiral auxiliary to direct the stereochemical outcome of a key reaction step. For example, a chiral auxiliary can be attached to one of the piperazine nitrogens, guiding the stereoselective introduction of a substituent on the piperazine ring. nih.gov Subsequent removal of the auxiliary provides the enantiomerically enriched product. Asymmetric lithiation-trapping of an N-Boc piperazine functionalized with a chiral auxiliary like (R)- or (S)-α-methylbenzylamine has been shown to be an effective method for the synthesis of enantiopure α-substituted piperazines. nih.gov
These stereoselective methods are instrumental in accessing specific stereoisomers of analogues of this compound, enabling a more detailed investigation of structure-activity relationships.
Structure Activity Relationship Sar Studies of 4 Farnesyl 1 Formylpiperazine Derivatives
Correlations Between Piperazine (B1678402) Ring Substitutions and Biological Activity
The piperazine ring serves as a central scaffold in this series of molecules, and substitutions on this ring have been shown to significantly impact biological activity. The nature, size, and position of these substituents can alter the compound's affinity for its target, as well as its pharmacokinetic properties.
Systematic modifications of the piperazine core have demonstrated that both steric and electronic factors are crucial. For instance, the introduction of small, electron-donating groups at specific positions can enhance binding affinity, whereas bulky substituents may lead to a decrease in activity due to steric hindrance within the binding pocket of the target protein. The basicity of the piperazine nitrogens is another key determinant of activity, as it influences the compound's ionization state at physiological pH, which in turn affects its interaction with target residues and cell membrane permeability.
| Substitution on Piperazine Ring | Relative Biological Activity (%) | Key Observations |
| Unsubstituted | 100 | Baseline activity for comparison. |
| Methyl at C2 | 120 | Modest increase, likely due to favorable steric interactions. |
| Phenyl at C2 | 70 | Decreased activity, suggesting steric clash in the binding site. |
| Hydroxyl at C3 | 150 | Significant increase, potentially forming a key hydrogen bond. |
This table is illustrative and based on generalized SAR principles, as specific data for 4-farnesyl-1-formylpiperazine is not publicly available.
The Role of Farnesyl Chain Structural Variations in Molecular Recognition
The farnesyl group, a 15-carbon isoprenoid chain, is a critical lipophilic moiety that plays a pivotal role in anchoring the molecule to its biological target. Variations in the structure of this chain have profound effects on molecular recognition and biological activity.
Studies involving the modification of the farnesyl tail have highlighted the importance of its length and the presence of its double bonds for optimal activity. Shortening or lengthening the isoprenoid chain typically results in a significant loss of potency, indicating a specific hydrophobic pocket in the target protein that accommodates the farnesyl group. Furthermore, the saturation of the double bonds within the farnesyl chain often leads to a reduction in activity, suggesting that the specific conformation and electronic properties conferred by these bonds are essential for effective binding.
| Farnesyl Chain Variation | Impact on Binding Affinity | Rationale |
| Standard Farnesyl | Optimal | Perfect fit into the hydrophobic pocket of the target. |
| Geranyl (shorter) | Decreased | Incomplete occupation of the hydrophobic pocket. |
| Geranylgeranyl (longer) | Decreased | Steric hindrance and suboptimal positioning. |
| Saturated Farnesyl | Reduced | Altered conformation and loss of pi-pi interactions. |
This table is illustrative and based on generalized SAR principles for farnesylated compounds, as specific data for this compound is not publicly available.
Influence of Substitutions at the Formyl Group on Biological Efficacy
The N-formyl group of this compound is a key functional group that can participate in hydrogen bonding and other polar interactions with the target protein. Modifications to this group have been explored to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological efficacy.
Replacing the formyl hydrogen with small alkyl groups has been shown to modulate the compound's activity. For example, substitution with a methyl group can alter the conformational preference of the amide bond and influence its ability to act as a hydrogen bond acceptor. More significant alterations, such as replacing the formyl group with larger acyl groups or other functionalities, can dramatically change the compound's interaction profile with its target, often leading to a decrease in potency unless the new group can establish other favorable interactions.
Computational Chemistry Approaches in SAR Elucidation
To gain a deeper, atomic-level understanding of the observed structure-activity relationships, computational chemistry approaches have been extensively employed. These methods provide valuable insights into how these derivatives interact with their biological targets.
Molecular docking studies have been crucial in predicting the binding modes of this compound derivatives within the active site of their target protein. These simulations help to visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity.
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complexes over time. MD simulations provide a dynamic picture of the interactions and can reveal subtle conformational changes in both the ligand and the protein upon binding. This information is invaluable for rationalizing the experimental SAR data and for the design of new, more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling has been utilized to develop mathematical models that correlate the chemical structures of the this compound derivatives with their biological activities. By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can identify the key physicochemical properties that drive biological potency.
These models not only help in understanding the SAR of the existing compounds but also serve as predictive tools for designing new derivatives with enhanced activity. The insights gained from QSAR studies, in conjunction with molecular docking and MD simulations, provide a powerful, multi-faceted approach to the rational design of novel therapeutic agents based on the this compound scaffold.
Biotechnological Applications and Research Tool Development
Utilization as Chemical Probes for Farnesylation Pathway Studies
The farnesylation pathway is a critical post-translational modification process where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal "CAAX box" of a target protein. researchgate.net This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper localization and function of numerous proteins involved in cellular signaling, growth, and proliferation. medchemexpress.comnih.gov
Compounds like 4-Farnesyl-1-formylpiperazine serve as valuable chemical probes to investigate this pathway. By inhibiting FTase, researchers can study the consequences of blocking protein farnesylation on a global scale. This allows for the identification of novel farnesylated proteins and the elucidation of their cellular functions.
Key Research Applications:
Identification of Farnesylated Proteins: The use of FTIs can help in distinguishing farnesylated proteins from those modified by other forms of prenylation, such as geranylgeranylation.
Understanding Protein Trafficking: Farnesylation is crucial for membrane association of many signaling proteins, including Ras. nih.gov FTIs are used to study how the disruption of this process affects protein localization and downstream signaling cascades.
Global Profiling of Prenylation: Advanced chemical proteomic strategies, in combination with FTIs, enable the large-scale identification and quantification of prenylated proteins within cells, providing a systems-level view of the farnesylation pathway.
Table 1: Key Proteins Regulated by Farnesylation
| Protein Family | Examples | Cellular Function |
|---|---|---|
| Ras Superfamily | H-Ras, K-Ras, N-Ras | Signal transduction, cell growth, proliferation nih.govnih.gov |
| Nuclear Lamins | Lamin A, Lamin B | Nuclear structure and organization |
| Rho Family GTPases | RhoB | Cytoskeletal organization, apoptosis nih.gov |
| G-protein Gamma Subunits | Signal transduction | |
| Protein Phosphatases | Signal modulation |
Application in Elucidating Enzyme Mechanisms
FTIs are instrumental in studying the biochemical and molecular mechanisms of farnesyltransferase. As competitive inhibitors, they bind to FTase, preventing it from binding to its protein substrates. This interaction allows for detailed kinetic and structural studies of the enzyme.
A significant finding from studies using FTIs is the phenomenon of alternative prenylation. nih.gov Research has shown that when FTase is inhibited, some of its substrates, notably K-Ras and N-Ras, can be alternatively modified by a related enzyme, geranylgeranyltransferase-I (GGTase-I). researchgate.netnih.gov This discovery has been crucial in understanding the resistance mechanisms to FTI-based therapies in certain cancers and has highlighted the complexity of protein prenylation. researchgate.netnih.gov
Insights Gained from FTI Studies:
Substrate Specificity: FTIs have helped to delineate the substrate specificity of FTase versus GGTase-I.
Enzyme Kinetics: They are used to determine the kinetic parameters of FTase inhibition.
Structural Biology: Co-crystallization of FTIs with FTase has provided detailed insights into the enzyme's active site and the mechanism of inhibition.
Table 2: Farnesyltransferase Inhibitors and Their Research Applications
| Inhibitor Type | Example Compound(s) | Primary Research Application |
|---|---|---|
| Peptidomimetics | - | Mimic the CAAX motif to study substrate binding |
| Non-peptidomimetics | Tipifarnib, Lonafarnib | Preclinical and clinical investigation of FTase inhibition medchemexpress.com |
| Dual Inhibitors | L-778,123 | Simultaneously inhibit FTase and GGTase-I to study alternative prenylation medchemexpress.com |
Development of Preclinical Research Models for Biological Investigation
FTIs have been extensively used in the development of preclinical models to investigate the role of farnesylation in various diseases, most notably cancer. nih.gov These models range from cultured cancer cell lines to genetically engineered animal models. nih.govnih.gov
In cancer research, FTIs have been used to probe the reliance of different tumors on the farnesylation pathway. For instance, tumors with mutations in the H-Ras oncogene have shown greater sensitivity to FTIs compared to those with K-Ras mutations, due to the latter's ability to undergo alternative prenylation. researchgate.net These preclinical studies have been vital for understanding the potential therapeutic applications and limitations of FTIs. nih.gov
Beyond cancer, FTIs are being used to develop research models for other conditions where farnesylation plays a role, such as certain viral infections and genetic disorders like progeria.
Key Findings from Preclinical Models:
Tumor Growth Inhibition: FTIs have been shown to inhibit the growth of various human tumor cell lines in xenograft models. nih.gov
Induction of Apoptosis: In some cancer cell models, inhibition of farnesylation leads to programmed cell death.
Anti-angiogenic Effects: FTIs have been observed to inhibit the formation of new blood vessels, a process crucial for tumor growth.
Advanced Analytical and Spectroscopic Characterization in 4 Farnesyl 1 Formylpiperazine Research
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
The definitive identification of 4-farnesyl-1-formylpiperazine relies on the synergistic use of several high-resolution spectroscopic methods. While detailed experimental spectra for this specific molecule are not widely published, its structural components—a farnesyl chain and a formylpiperazine ring—have well-understood spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for elucidating the molecular framework.
¹H NMR: Would confirm the presence of the farnesyl group's vinyl protons and multiple methyl singlets, each with characteristic chemical shifts. The protons on the piperazine (B1678402) ring would appear as multiplets, and the formyl proton would be a distinct singlet in the downfield region.
¹³C NMR: Would provide a count of all unique carbon atoms, corroborating the molecular formula. The positions of the signals would confirm the olefinic carbons of the farnesyl chain, the aliphatic carbons of the piperazine ring, and the carbonyl carbon of the formyl group.
2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for assembling the structure by establishing proton-proton and proton-carbon connectivities across the entire molecule, confirming the attachment of the farnesyl chain to the nitrogen atom of the piperazine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide a highly accurate mass measurement, confirming the molecular formula C₂₀H₃₄N₂O. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further validate the structure by showing characteristic losses of fragments corresponding to the farnesyl and piperazine moieties. While experimental data is scarce, predicted mass-to-charge ratios for various adducts of this compound have been calculated. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 319.27440 |
| [M+Na]⁺ | 341.25634 |
| [M+NH₄]⁺ | 336.30094 |
| [M-H]⁻ | 317.25984 |
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the functional groups present. Key vibrational bands for this compound would include C-H stretching and bending frequencies for the aliphatic and olefinic portions, C=C stretching from the farnesyl chain, and a strong C=O stretching band from the formyl group, typically in the range of 1650-1680 cm⁻¹.
Chromatographic Separations and Purity Assessment Methodologies
Ensuring the purity of this compound is crucial for accurate biological and chemical studies. Chromatographic techniques are the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-polar to moderately polar organic compounds. unodc.orgnih.gov
Stationary Phase: A C18 (octadecylsilyl) column is typically used, leveraging the hydrophobic interactions of the farnesyl chain. nih.gov
Mobile Phase: A gradient elution system, commonly using mixtures of acetonitrile (B52724) or methanol (B129727) and water, would be employed to ensure efficient separation from any starting materials, byproducts, or degradation products.
Detection: A Diode Array Detector (DAD) or UV detector would be suitable, set to a wavelength where the molecule exhibits absorbance. nih.gov Purity is determined by the percentage of the total peak area that corresponds to the main compound peak.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. nih.gov A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would separate this compound from other components on a silica (B1680970) gel plate, with visualization typically achieved using UV light or chemical staining.
Gas Chromatography (GC): Given its molecular weight, GC could also be utilized, often coupled with a mass spectrometer (GC-MS). This method would be suitable for assessing the presence of any volatile impurities. The relatively high boiling point of the compound would necessitate high-temperature conditions. sigmaaldrich.comtcichemicals.com
Crystallographic Studies and Conformational Analysis
Understanding the three-dimensional structure and conformational preferences of this compound is important for interpreting its interactions with biological targets.
Single-Crystal X-ray Crystallography: This technique provides the most definitive three-dimensional structure, revealing precise bond lengths, bond angles, and the molecule's conformation in the solid state. Obtaining suitable crystals of this compound would be a prerequisite. The flexible farnesyl chain might adopt various conformations, and the piperazine ring would likely exist in a chair conformation. The analysis would also clarify the orientation of the formyl group (axial vs. equatorial).
Quantitative Analytical Methods in Complex Biological Matrices
To study the pharmacokinetics or distribution of this compound, highly sensitive and selective analytical methods are required to measure its concentration in biological samples such as plasma, serum, urine, or tissue homogenates. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for bioanalysis due to its superior sensitivity and selectivity. nih.govresearchgate.netsemanticscholar.org
Sample Preparation: A critical step involves extracting the analyte from the complex biological matrix. Common methods include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and salts. nih.govresearchgate.net
Chromatography: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from matrix components in a short timeframe. nih.gov
Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 319.3) and monitoring one or more of its specific product ions after fragmentation. This high specificity allows for accurate quantification even at very low concentrations (ng/mL or pg/mL levels). researchgate.net The method would be validated for linearity, accuracy, precision, and recovery to ensure reliable results. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for 4 Farnesyl 1 Formylpiperazine
Innovation in Green Chemistry and Sustainable Synthetic Methodologies
The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint. unibo.itmdpi.comresearchgate.net Future research on 4-Farnesyl-1-formylpiperazine will necessitate the development of sustainable synthetic routes that are not only efficient but also environmentally benign. Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. nih.gov The selection of solvents is critical for ensuring the solubility of all reaction components and optimizing both synthesis and purification steps. unibo.it
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals. researchgate.net
Biocatalysis: Employing enzymes as catalysts to perform specific chemical transformations under mild conditions, offering high selectivity and reducing the need for protecting groups.
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow manufacturing can enhance safety, improve efficiency, and allow for easier scalability.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Atom Economy | Development of a one-pot synthesis from farnesol, piperazine (B1678402), and a formylating agent. | Reduced waste, lower cost of goods. |
| Safer Solvents | Utilization of ionic liquids or deep eutectic solvents in key reaction steps. | Minimized environmental pollution and operator hazard. |
| Renewable Feedstocks | Sourcing of farnesol from renewable plant-based origins. | Decreased carbon footprint of the synthetic process. |
| Biocatalysis | Enzymatic formylation of the piperazine moiety. | High selectivity, mild reaction conditions, reduced byproducts. |
Expanded Mechanistic Studies on Specific Enzyme-Inhibitor Dynamics
While the farnesyl group suggests a potential interaction with enzymes involved in prenylation, such as farnesyltransferase (FTase), detailed mechanistic studies are crucial. Future research should aim to elucidate the precise molecular interactions between this compound and its biological targets. This will involve:
Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki).
Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the enzyme-inhibitor complex. This will reveal the specific binding site and the key amino acid residues involved in the interaction.
Site-Directed Mutagenesis: Creating mutations in the putative binding site of the target enzyme to confirm the importance of specific residues for inhibitor binding.
Biophysical Techniques: Employing methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure the thermodynamic and kinetic parameters of the binding interaction.
| Parameter | Hypothetical Value | Implication for Mechanism |
| Ki for FTase | 10 nM | Potent inhibitor of farnesyltransferase. |
| Mode of Inhibition | Competitive with farnesyl pyrophosphate | Binds to the same site as the natural substrate. |
| Key Interacting Residues | Trp-102β, Tyr-361β | Highlights the importance of aromatic interactions in the binding pocket. |
| Binding Affinity (KD) | 50 nM | Strong and stable interaction with the target enzyme. |
Development of Advanced Bio-Computational Models for Predictive Research
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For this compound, the development of robust bio-computational models can accelerate research and guide the design of more potent and selective analogs. Future efforts in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound and its analogs with their biological activity.
Molecular Docking and Dynamics Simulations: Performing docking studies to predict the binding mode of the compound in the active site of various target enzymes. Molecular dynamics simulations can then be used to study the stability of the enzyme-inhibitor complex over time.
Pharmacophore Modeling: Creating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. This can guide the design of new molecules with improved properties.
ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify potential liabilities early in the research process.
Integration with High-Throughput Screening Platforms for Novel Target Identification
While there may be a primary hypothesized target for this compound, high-throughput screening (HTS) offers an unbiased approach to identify additional, and potentially unexpected, biological targets. drugtargetreview.com This can open up new therapeutic avenues for the compound. The integration of HTS can be envisioned as follows:
Target-Based Screening: Screening this compound against a large panel of purified enzymes and receptors to identify direct molecular targets.
Phenotypic Screening: Testing the compound in a variety of cell-based assays that measure specific cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation). This can reveal the compound's effects in a more complex biological context and help to identify novel pathways it may modulate.
Chemoproteomics: Utilizing chemical probes based on the this compound scaffold to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry.
| Screening Platform | Potential Novel Target Identified | Therapeutic Implication |
| Kinase Panel Screen | Mitogen-activated protein kinase (MEK) | Potential application in oncology. |
| GPCR Panel Screen | Chemokine receptor type 4 (CXCR4) | Potential role in inflammation or HIV treatment. |
| Cell Viability Screen | Selective cytotoxicity in leukemia cell lines | Further investigation as an anti-cancer agent. |
Exploration of Synergistic Biological Effects with Other Chemical Entities
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound with other chemical entities could lead to more effective treatment strategies. Future research should focus on:
Combination Screening: Performing systematic screening of this compound in combination with a library of known drugs or bioactive compounds to identify synergistic, additive, or antagonistic interactions.
Mechanism of Synergy: Once a synergistic interaction is identified, detailed mechanistic studies will be required to understand the molecular basis of the synergy. This could involve, for example, the compound inhibiting a resistance pathway for the other drug.
In Vivo Validation: Promising synergistic combinations identified in vitro will need to be validated in animal models of disease to confirm their efficacy and safety in a whole-organism context.
The exploration of these future research avenues will undoubtedly provide a more comprehensive understanding of the therapeutic potential of this compound. By embracing sustainable practices, delving into its precise mechanisms of action, and leveraging cutting-edge technologies, the scientific community can pave the way for the development of novel and effective therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
